![molecular formula C18H18N6OS B6558859 N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1171613-23-2](/img/structure/B6558859.png)
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory . They are a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .
Synthesis Analysis
Benzothiazole derivatives can be synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives can be influenced by various factors such as the presence of different substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Scientific Research Applications
- Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds . These derivatives have been evaluated for their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). The newly synthesized molecules were compared with standard reference drugs, and promising inhibition potency was observed. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed to synthesize benzothiazole derivatives. Additionally, structure-activity relationships and molecular docking studies against the target enzyme DprE1 have been explored to identify potent inhibitors with enhanced anti-tubercular activity.
- The compound’s derivatives have been screened for antimicrobial activity against bacterial strains (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and the fungal strain Candida albicans . The Micro Broth Dilution method was used to determine minimum inhibitory concentration (MIC) values. These investigations provide insights into its potential as an antimicrobial agent.
- The benzothiazole ring system, found in this compound, has been widely utilized in various applications. These include:
- Hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of N’-(1,3-benzothiazol-2-yl)-arylamides has been achieved under mild reaction conditions . These studies contribute to understanding the structure-activity relationships of benzothiazole derivatives.
Anti-Tubercular Activity
Antimicrobial Properties
Biological and Pharmaceutical Applications
Synthesis and Structure-Activity Relationships
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1-ethyl-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c1-4-23-12(3)10-14(22-23)17(25)20-16-9-11(2)21-24(16)18-19-13-7-5-6-8-15(13)26-18/h5-10H,4H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUCDFIDTWXRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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